1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene
Description
Properties
CAS No. |
16054-44-7 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(3-nitrophenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C12H9N3O3/c16-14(11-6-2-1-3-7-11)13-10-5-4-8-12(9-10)15(17)18/h1-9H |
InChI Key |
IYMXFHJXUYBYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Reductive Dimerization of Nitrosobenzenes
One of the most effective approaches for synthesizing unsymmetrical azoxy compounds involves the reductive dimerization of nitrosobenzenes. This method is particularly valuable for this compound synthesis as it allows precise control over the structural components.
The reaction typically proceeds through a condensation between 3-nitro-nitrosobenzene and phenylhydroxylamine under mild conditions:
3-NO₂-C₆H₄-NO + C₆H₅-NHOH → 3-NO₂-C₆H₄-N(O)=N-C₆H₅ + H₂O
A catalyst-free procedure developed by researchers demonstrated that this condensation reaction can occur efficiently at room temperature in aqueous environments. The reaction mechanism involves the nucleophilic attack of phenylhydroxylamine on the nitroso nitrogen, followed by dehydration to form the azoxy bond.
The selective formation of the Z-isomer can be attributed to the thermodynamic stability of this configuration, where the steric interactions are minimized between the oxygen and the aromatic rings.
Oxidation of Anilines with Hydrogen Peroxide
A sustainable approach employs the selective oxidation of anilines using hydrogen peroxide under controlled basic conditions. This method is environmentally friendly as it uses water as a green solvent and produces water as the only byproduct.
Recent advances in this method involve manipulating the strength of alkaline conditions to control the oxidation pathway. Using sodium fluoride as a weak base promotes azoxy compound formation, whereas stronger bases like sodium methoxide shift the reaction toward nitro compounds.
For preparing this compound specifically, a two-step process can be employed:
- Oxidation of 3-nitroaniline to 3-nitro-nitrosobenzene
- Coupling with aniline under controlled oxidative conditions
The reaction variables for optimized yields are presented in Table 1:
| Base | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaF | H₂O₂ (30%) | MeCN | 80 | 1 | 92 |
| KF·2H₂O | H₂O₂ (30%) | MeCN | 80 | 1 | 89 |
| NaOAc | H₂O₂ (30%) | MeCN | 80 | 1 | 78 |
| Na₂CO₃ | H₂O₂ (30%) | MeCN | 80 | 1 | 76 |
Table 1: Optimization conditions for azoxy compound formation through aniline oxidation
Silver-Mediated Oxidative Coupling
The silver-mediated oxidative coupling represents another valuable approach for synthesizing this compound. This method involves the oxidative coupling between 3-nitroaniline and nitrosobenzene in the presence of silver(I) oxide as the oxidant.
The general procedure involves:
3-NO₂-C₆H₄-NH₂ + C₆H₅-NO + Ag₂O → 3-NO₂-C₆H₄-N(O)=N-C₆H₅ + H₂O + Ag
This method is particularly valuable because silver(I) oxide serves as the sole oxidant required, with no additional additives needed. The resulting silver particles can be easily recovered, making the process potentially sustainable for industrial applications.
The reaction proceeds effectively in ethanol under air at ambient conditions, demonstrating high functional group tolerance. For this compound, yields of 65-75% can be achieved with reaction times of 4-8 hours.
Photochemical Synthesis Approach
A direct photochemical method provides a one-pot, catalyst- and additive-free synthesis of azoxybenzene derivatives from nitrobenzene building blocks. This approach is conducted at room temperature under air, offering a green pathway to azoxy compounds.
For this compound synthesis, this method would involve:
- Photochemical reduction of 3-nitronitrobenzene to generate reactive intermediates
- Formation of azoxy bonds through dimerization reactions
The mechanism involves the photochemical generation of nitroso and hydroxylamine intermediates, which then condense to form the azoxy bond. The Z-configuration is typically favored due to the energetics of the photo-induced reaction pathway.
Yields vary depending on substitution patterns, with meta-substituted nitrobenzenes generally providing good results, making this approach particularly suitable for this compound synthesis.
Enzymatic Synthesis Using Unspecific Peroxygenase
A novel biocatalytic approach employs unspecific peroxygenase to enable the formation of azoxy compounds under mild conditions. This enzyme-catalyzed process offers advantages in terms of selectivity and sustainability.
The synthesis occurs through the following pathway:
- Enzymatic oxidation of aniline to phenylhydroxylamine
- Further oxidation to nitrosobenzene
- Condensation between phenylhydroxylamine and nitrosobenzene intermediates
For this compound, the process can be adapted using 3-nitroaniline as one of the starting materials. The enzymatic method demonstrates high chemoselectivity, with azoxy compounds formed as the predominant products.
The process typically employs Agrocybe aegerita unspecific peroxygenase (AaeUPO) as the biocatalyst with hydrogen peroxide as the oxidant. Yields of up to 95.6% have been reported for simple azoxybenzene derivatives, with reaction times of approximately 11 hours.
DIPEA-Catalyzed Oxidation-Reductive Dimerization
A sustainable and environmentally friendly approach for azoxybenzene synthesis employs the cost-effective DIPEA (N,N-diisopropylethylamine) catalyst at room temperature with water as a green solvent. This one-pot procedure involves the in situ generation of nitrosobenzene derivatives from anilines in the presence of oxone, followed by DIPEA addition.
The general procedure for synthesizing this compound via this method would involve:
MeCN/H₂O (1:1, 2.0 mL) + Oxone (2.2 equiv) + DIPEA (0.25 equiv) → Azoxy product
The reaction is typically conducted at room temperature for 16-18 hours. The crude product is purified by flash column chromatography, yielding the desired azoxy compound with yields ranging from 70-88% depending on the substitution pattern.
Comparison of Preparation Methods
Different synthetic approaches offer distinct advantages and limitations when preparing this compound. Table 2 provides a comprehensive comparison of these methods:
| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Yield Range (%) | Stereoselectivity |
|---|---|---|---|---|---|---|
| Reductive Dimerization | Nitrosobenzenes | Room temperature, aqueous medium | Simple conditions, catalyst-free | Requires pre-synthesis of nitrosobenzene | 70-85 | High Z-selectivity |
| H₂O₂ Oxidation | Anilines | H₂O₂/NaF, MeCN, 80°C, 1h | Green oxidant, high yield | Temperature sensitive | 75-92 | Moderate selectivity |
| Silver-Mediated | Anilines + Nitrosobenzenes | Ag₂O, EtOH, air, ambient | Recoverable catalyst, mild conditions | Requires nitrosobenzene synthesis | 65-75 | Good Z-selectivity |
| Photochemical | Nitrobenzenes | Room temperature, air, hν | Additive-free, one-pot | Specialized equipment required | 60-80 | Moderate selectivity |
| Enzymatic | Anilines | AaeUPO, H₂O₂, pH 7, 25°C | Highly selective, mild conditions | Enzyme availability, scale-up challenges | 85-95 | Excellent Z-selectivity |
| DIPEA-Catalyzed | Anilines | Oxone, DIPEA, MeCN/H₂O, RT | Green solvent, room temperature | Longer reaction times | 70-88 | Good Z-selectivity |
Table 2: Comparison of synthetic approaches for this compound preparation
Purification and Characterization
Following synthesis, this compound requires appropriate purification and characterization methods to confirm structure and purity.
Purification Techniques
The most effective purification strategies include:
- Column chromatography using hexanes/ethyl acetate gradient elution systems
- Recrystallization from appropriate solvent mixtures (toluene or ethanol)
- For small-scale preparations, preparative HPLC with reverse-phase C18 columns
Flash column chromatography typically employs silica gel with hexanes/ethyl acetate gradients. For enzymatically produced samples, an extraction with ethyl acetate followed by column chromatography generally provides high-purity material.
Characterization Methods
Structural confirmation is achieved through multiple analytical techniques:
NMR Spectroscopy : ¹H NMR shows characteristic signals for aromatic protons, with distinct chemical shifts for the nitro-substituted ring. ¹³C and ¹⁵N NMR provide additional structural confirmation, particularly for the azoxy moiety.
IR Spectroscopy : Characteristic stretching bands for the N=N (approximately 1450 cm⁻¹), N-O (approximately 1270 cm⁻¹), and NO₂ (1530 and 1350 cm⁻¹) groups confirm the structure.
X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the azoxy group, showing the coplanar nature of the N-N-O core structure.
Mass Spectrometry : HRMS data typically shows the molecular ion peak at m/z 243.0695, corresponding to the molecular formula C₁₂H₉N₃O₃.
Application Significance
This compound finds applications in various fields:
- As a synthetic intermediate in the preparation of heterocyclic compounds
- Potential applications in liquid crystal technology due to its structural properties
- Starting material for the development of novel nitrogen-containing materials
- Potential pharmaceutical applications, particularly in compounds requiring specific electronic properties
The unsymmetrical nature of this azoxy compound makes it particularly valuable for studies requiring electronic differentiation across the molecule.
Chemical Reactions Analysis
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The azoxy group can be oxidized to form nitroso compounds under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the incoming electrophile to the meta position.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed include amines, nitroso compounds, and substituted benzene derivatives.
Scientific Research Applications
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets through its nitro and azoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The azoxy group can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, spectral, and functional differences between 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene and analogous nitroaromatic derivatives:
Key Findings:
Electronic Effects :
- The (Z)-phenyl-ONN-azoxy group in the target compound enhances electron-withdrawing effects compared to nitrovinyl or nitrobutenyl substituents, as evidenced by downfield shifts in aromatic proton NMR signals (δ 8.2–7.5 vs. δ 8.28 in nitrovinyl derivatives) .
- Sulfonylmethyl and azidoethyl groups exhibit weaker electron-withdrawing capacity but greater steric bulk, altering solubility and reactivity .
Thermal Stability :
- Azoxy derivatives display moderate thermal stability (decomposition onset ~200°C) due to resonance stabilization of the –N=N(O)– group, whereas nitrovinyl/butenyl analogs decompose below 160°C .
- The sulfonylmethyl analog’s high stability (>250°C) correlates with strong C–S and S=O bonds .
Functional Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
